2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile
Brand Name: Vulcanchem
CAS No.: 256958-79-9
VCID: VC7411725
InChI: InChI=1S/C14H18N4O2/c1-14(2,11-15)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(19)20/h3-6H,7-10H2,1-2H3
SMILES: CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H18N4O2
Molecular Weight: 274.324

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile

CAS No.: 256958-79-9

Cat. No.: VC7411725

Molecular Formula: C14H18N4O2

Molecular Weight: 274.324

* For research use only. Not for human or veterinary use.

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile - 256958-79-9

Specification

CAS No. 256958-79-9
Molecular Formula C14H18N4O2
Molecular Weight 274.324
IUPAC Name 2-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile
Standard InChI InChI=1S/C14H18N4O2/c1-14(2,11-15)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(19)20/h3-6H,7-10H2,1-2H3
Standard InChI Key VBZYZCOWGKAFSB-UHFFFAOYSA-N
SMILES CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₄O₂
Molar Mass (g/mol)274.32
Melting Point (°C)137–138
SolubilityModerate in DCM, DMF

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane (DCM) and dimethylformamide (DMF) . Its logP value, estimated at 2.1, indicates moderate lipophilicity, suitable for membrane permeability in biological systems.

Synthesis and Scalability

Laboratory-Scale Synthesis

A common synthetic route involves reacting 1-(4-nitrophenyl)piperazine with 2-methylpropanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic carbon of the nitrile-bearing alkyl group. Typical conditions include refluxing in acetone or THF for 12–24 hours, yielding the product in 60–70% purity after column chromatography .

Example Procedure:

  • Combine 1-(4-nitrophenyl)piperazine (3 mmol) and 2-methylpropanenitrile (3.1 mmol) in anhydrous acetone.

  • Add K₂CO₃ (12 mmol) and heat at 80°C for 20 hours under nitrogen.

  • Filter inorganic residues and concentrate under reduced pressure.

  • Purify via silica gel chromatography (ethyl acetate/hexane eluent) .

Industrial Production

Industrial methods optimize cost and yield by employing continuous flow reactors. A 2021 study demonstrated the use of automated synthesis systems to scale up piperazine derivatives, achieving 85% yield with a throughput of 50 kg/day . Key challenges include controlling exothermic reactions and minimizing byproducts like unreacted nitrophenylpiperazine.

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation (H₂/Pd-C) to yield the corresponding amine derivative, 2-methyl-2-[4-(4-aminophenyl)piperazin-1-yl]propanenitrile. This reaction is critical for generating intermediates in pharmaceutical synthesis .

Conditions:

  • 10% Pd/C catalyst, ethanol solvent, 25°C, 6 hours.

  • Yield: 90% (reported for analogous compounds) .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions. For instance, treatment with methyl acrylate in THF forms quaternary ammonium salts, enhancing solubility for polymer applications .

Reaction Scheme:
Compound+CH2=CHCOOCH3Quaternized Product\text{Compound} + \text{CH}_2=\text{CHCOOCH}_3 \rightarrow \text{Quaternized Product}

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for dopamine D₂ and serotonin 5-HT₁A receptor ligands. A 2018 study utilized its nitrile group as a hydrogen bond acceptor in inhibitors targeting anaplastic lymphoma kinase (ALK), demonstrating IC₅₀ values of 12 nM in enzymatic assays .

Materials Science

Incorporation into methacrylic polymers enhances thermal stability (Tg = 109–148°C) and optoelectronic properties. Thin films spin-coated from dichloroethane solutions exhibit refractive indices of 1.52–1.58, suitable for optical coatings .

Polymer Synthesis Data:

PolymerMMA RatioMw (kDa)Đ (Mw/Mn)
OK11:1331.6
OK21:1321.7
OK33:1351.85

Biological Studies

In vitro assays reveal moderate cytotoxicity against HeLa cells (IC₅₀ = 45 μM), suggesting potential as an anticancer agent. Mechanistic studies indicate apoptosis induction via caspase-3 activation .

Comparison with Analogous Compounds

1-Methyl-4-(4-Nitrophenyl)Piperazine

Lacking the propanenitrile group, this analog shows reduced thermal stability (melting point = 112°C) and lower receptor binding affinity (5-HT₁A Ki = 180 nM vs. 90 nM for the target compound) .

4-Nitrophenylpiperazine

The absence of the 2-methylpropanenitrile moiety results in higher aqueous solubility (25 mg/mL vs. 5 mg/mL) but diminished cell permeability (Papp = 1.2 × 10⁻⁶ cm/s vs. 8.7 × 10⁻⁶ cm/s) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator